molecular formula C15H13N3O3 B2518030 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354705-00-2

4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2518030
CAS No.: 1354705-00-2
M. Wt: 283.287
InChI Key: ITKRVAUSIBXKQH-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxyphenyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves a multi-step process. One common method includes the Friedlander condensation reaction, where a suitable aminoaldehyde is reacted with reactive methylenes to form the desired pyrazolopyridine structure . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like pyridine-2-carboxylic acid to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the methoxyphenyl group .

Mechanism of Action

The mechanism by which 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group and the carboxylic acid functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(3-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-18-14-12(13(17-18)15(19)20)11(6-7-16-14)9-4-3-5-10(8-9)21-2/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKRVAUSIBXKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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